molecular formula C14H16N6O3S B2686429 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-82-6

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2686429
CAS No.: 2034479-82-6
M. Wt: 348.38
InChI Key: JQIZCOQIFYOVQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfonyl group attached to a piperidine ring, and a pyrazine ring with a carbonitrile group.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown efforts towards synthesizing new heterocyclic compounds containing sulfonamido moieties. These compounds, including pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives, have been evaluated for their antibacterial activities. Such studies highlight the potential of using these compounds as antibacterial agents, indicating the broad applicability of the core structure in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Utility in Heterocyclic Synthesis

Another aspect of research focuses on the utility of related structures in the synthesis of enaminonitrile pyrazole derivatives. These compounds have been shown to possess high antibacterial activities, further emphasizing the significance of such structures in the development of new therapeutic agents (Mohamed et al., 2021).

Metal-Free Catalysis

Studies have also explored the synthesis of fully substituted pyrazoles and their sulphenylation via iodine-mediated annulation. This process underscores the versatility of related compounds in facilitating bond-forming reactions without the need for metal catalysts, which is a step forward in green chemistry (Sun et al., 2015).

Antimicrobial and Anticancer Applications

Further investigations into the synthesis of new heterocycles based on the sulfonamido pyrazole framework have shown potential antimicrobial activities. Some derivatives have been found effective against bacterial strains, highlighting their potential in addressing antibiotic resistance (El‐Emary, Al-muaikel, & Moustafa, 2002). Additionally, research into the synthesis of pyridine derivatives from related compounds has shown not only antimicrobial but also anticancer activities, suggesting a promising avenue for the development of novel anticancer therapies (Elewa et al., 2021).

Properties

IUPAC Name

3-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3S/c1-19-9-13(18-10-19)24(21,22)20-6-2-3-11(8-20)23-14-12(7-15)16-4-5-17-14/h4-5,9-11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIZCOQIFYOVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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